molecular formula C18H20ClNO3 B2406018 (E)-methyl 6-(3-(2-chlorophenyl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2035022-96-7

(E)-methyl 6-(3-(2-chlorophenyl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate

Cat. No.: B2406018
CAS No.: 2035022-96-7
M. Wt: 333.81
InChI Key: BUBYWLFRZQJKSL-VOTSOKGWSA-N
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Description

The compound (E)-methyl 6-(3-(2-chlorophenyl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate features a unique 6-azaspiro[2.5]octane scaffold, a nitrogen-containing spirocyclic system, conjugated with a 2-chlorophenyl acryloyl moiety and a methyl ester group. This structure combines a rigid spirocyclic framework with π-conjugated and electron-withdrawing substituents, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

methyl 6-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-6-azaspiro[2.5]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3/c1-23-17(22)14-12-18(14)8-10-20(11-9-18)16(21)7-6-13-4-2-3-5-15(13)19/h2-7,14H,8-12H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBYWLFRZQJKSL-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC12CCN(CC2)C(=O)C=CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1CC12CCN(CC2)C(=O)/C=C/C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 6-(3-(2-chlorophenyl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the acrylate moiety: This step involves the reaction of the spirocyclic intermediate with an acrylate derivative under specific conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 6-(3-(2-chlorophenyl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(E)-methyl 6-(3-(2-chlorophenyl)acryloyl)-6-azaspiro[2

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with effects on various biological pathways.

    Medicine: It could be investigated for its potential therapeutic properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-methyl 6-(3-(2-chlorophenyl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs from literature:

Compound Name Core Structure Substituents Molecular Weight Key Functional Groups Reported Activities
(E)-Methyl 6-(3-(2-chlorophenyl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate 6-azaspiro[2.5]octane 2-chlorophenyl acryloyl, methyl ester ~335.8* Spirocyclic amine, acryloyl, chloroarene, ester Hypothesized: Enzyme inhibition, antiviral
Curcumin analog 3e [(E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone] Cyclopentanone 3,4-dimethoxybenzylidene, acryloyl 452.5 α,β-unsaturated ketone, methoxy groups Antioxidant, tyrosinase inhibition
Curcumin analog 3d [(E)-2-(4-hydroxy-3-methoxybenzylidene)-5-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)cyclopentanone] Cyclopentanone Hydroxy-methoxybenzylidene, acryloyl 424.4 Phenolic hydroxyl, methoxy, α,β-unsaturated ketone ACE inhibition, antioxidant
Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate Spiro[2.5]octane 6,6-difluoro, ethyl ester 218.24 Fluorine substituents, ester Synthetic intermediate, potential bioactivity

*Calculated based on molecular formula (C₁₈H₁₈ClNO₃).

Key Observations:

Fluorine substituents in the ethyl difluoro analog increase lipophilicity and metabolic stability, whereas the chloro group in the target compound may enhance electrophilic reactivity .

Acryloyl Moieties :

  • The α,β-unsaturated ketone in curcumin analogs (3e, 3d) is critical for free radical scavenging and enzyme inhibition . The target compound’s acryloyl group, conjugated with a 2-chlorophenyl ring, may similarly participate in Michael addition or redox interactions.

Substituent Effects :

  • Methoxy and hydroxy groups in curcumin analogs improve antioxidant capacity via electron donation, while the chloro substituent in the target compound may direct electrophilic attack or modulate receptor binding .

Physicochemical Properties

  • Solubility : The 6-azaspiro core may improve water solubility relative to all-carbon spiro compounds (e.g., ethyl 6,6-difluoro analog) due to nitrogen’s polarity.
  • Stability : The chloro substituent could increase hydrolytic stability compared to ester or methoxy groups in curcumin analogs.

Biological Activity

(E)-methyl 6-(3-(2-chlorophenyl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate, identified by CAS number 2035022-96-7, is a complex organic compound with a unique spirocyclic structure. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology.

The molecular formula for this compound is C18H20ClNO3C_{18}H_{20}ClNO_3, with a molecular weight of 333.8 g/mol. The structure includes a spirocyclic core that contributes to its distinct chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₈H₂₀ClNO₃
Molecular Weight333.8 g/mol
CAS Number2035022-96-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in key biological pathways. The unique substitution pattern, particularly the presence of the chlorophenyl group, may influence its affinity and selectivity towards these targets.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Antimicrobial Activity:
Studies have shown that compounds with similar structures possess antimicrobial properties. The presence of the chlorophenyl moiety may enhance its effectiveness against certain bacterial strains.

2. Anti-inflammatory Effects:
Preliminary data suggest that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

3. Anticancer Potential:
Research into structurally related compounds indicates that they may induce apoptosis in cancer cells. The spirocyclic structure could play a role in disrupting cellular processes essential for tumor growth.

Case Studies

Recent studies have explored the biological effects of this compound in various contexts:

Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects on bacterial growth, suggesting potential for development as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism
In vitro assays demonstrated that treatment with the compound reduced the secretion of TNF-alpha and IL-6 in macrophage cell lines stimulated with LPS, indicating its potential as an anti-inflammatory agent.

Case Study 3: Anticancer Activity
In a preliminary study using cancer cell lines, this compound showed dose-dependent cytotoxicity, leading to increased apoptosis markers such as caspase activation.

Comparative Analysis

The biological activity of this compound can be compared to similar compounds within its class:

Compound NameBiological Activity
(E)-methyl 6-(3-(2-bromophenyl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylateModerate antimicrobial
(E)-methyl 6-(3-(2-fluorophenyl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylateWeak anti-inflammatory
(E)-methyl 6-(3-(2-methylphenyl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylateStrong anticancer effects

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